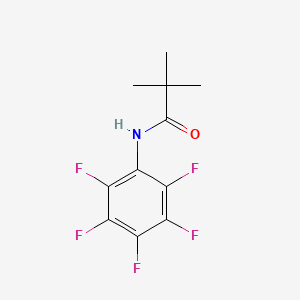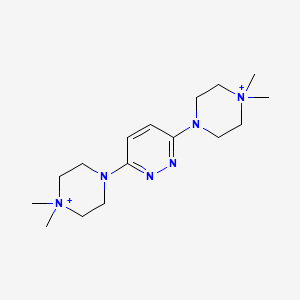
4,4'-Pyridazine-3,6-diylbis(1,1-dimethylpiperazin-1-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine rings: The piperazine moieties can be introduced via nucleophilic substitution reactions, where the pyridazine core is reacted with 4,4-dimethylpiperazine under controlled conditions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms to form the desired cationic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce alkyl, acyl, or sulfonyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential effects on the central nervous system.
作用機序
The mechanism of action of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperazine rings may facilitate binding to specific sites, while the pyridazine moiety could play a role in the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 4-(4,4-dimethylpiperazin-1-yl)pyridazine
- 1,1-dimethylpiperazine
- 4-(pyridazin-3-yl)piperazine
Uniqueness
The uniqueness of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” lies in its dual piperazine and pyridazine structure, which may confer distinct biological and chemical properties compared to its analogs
特性
分子式 |
C16H30N6+2 |
|---|---|
分子量 |
306.45 g/mol |
IUPAC名 |
3,6-bis(4,4-dimethylpiperazin-4-ium-1-yl)pyridazine |
InChI |
InChI=1S/C16H30N6/c1-21(2)11-7-19(8-12-21)15-5-6-16(18-17-15)20-9-13-22(3,4)14-10-20/h5-6H,7-14H2,1-4H3/q+2 |
InChIキー |
IQFVBNKZDSFCJF-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCN(CC1)C2=NN=C(C=C2)N3CC[N+](CC3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)
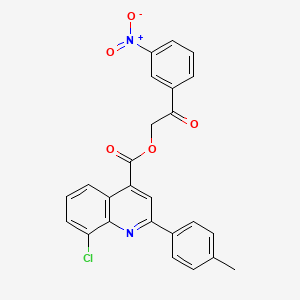
![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
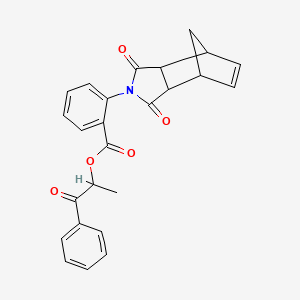
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)
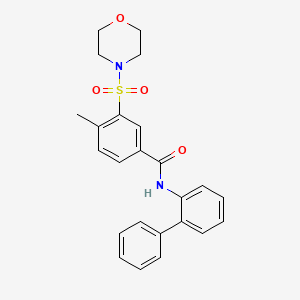
![2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468563.png)
